(2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL
Description
Significance of Thiazole (B1198619) Scaffolds in Modern Organic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental building block in organic chemistry. monash.edubenthamdirect.com Its unique electronic properties and the ability to participate in a variety of chemical reactions make it a versatile scaffold for the synthesis of complex molecules. nih.gov The presence of the heteroatoms imparts a distinct reactivity profile, allowing for functionalization at various positions on the ring. nih.gov This adaptability has made thiazole and its derivatives indispensable tools for chemists in the development of novel compounds with a wide array of applications, from pharmaceuticals to materials science. nih.govresearchgate.net
The thiazole moiety is a key component in numerous FDA-approved drugs, including well-known agents like the anticancer drugs dasatinib (B193332) and dabrafenib, highlighting its therapeutic relevance. benthamdirect.comnih.gov The structural rigidity and potential for diverse substituent patterns on the thiazole ring allow for the fine-tuning of physicochemical and biological properties, a crucial aspect in drug design and the development of new chemical entities. monash.edubenthamdirect.com
Overview of Substituted Thiazoles as Research Targets
Substituted thiazoles are a major focus of contemporary chemical research due to their broad spectrum of biological activities. By modifying the substituents at the 2, 4, and 5 positions of the thiazole ring, researchers can systematically explore the structure-activity relationships of these compounds. nih.gov This has led to the discovery of thiazole derivatives with potential applications as anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal agents. benthamdirect.comnih.gov
The 2,4,5-trisubstituted thiazoles, in particular, are considered a "privileged scaffold" in drug design. monash.edubenthamdirect.com This designation stems from their ability to interact with a wide range of biological targets, offering a versatile platform for the development of new therapeutic agents. monash.edu Research in this area is highly active, with numerous studies focusing on the synthesis of novel substituted thiazoles and the evaluation of their biological potential.
Specific Focus on (2-Ethyl-5-methylthiazol-4-yl)methanol within Thiazole Chemistry
Within the broad family of substituted thiazoles, this compound represents a specific molecule of interest. While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure as a 2,4,5-trisubstituted thiazole places it firmly within the realm of active chemical investigation. monash.edubenthamdirect.com The presence of an ethyl group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position suggests a molecule with potential for further chemical modification and biological activity.
Below is a data table of this compound and a closely related analog to provide context for its physicochemical properties.
| Property | This compound | (2-Ethyl-4-methylthiazol-5-yl)methanol |
| CAS Number | 908150-20-9 | 137267-28-8 |
| Molecular Formula | C7H11NOS | C7H11NOS |
| Molecular Weight | 157.23 g/mol | 157.23 g/mol |
This table presents basic chemical data for this compound and a structural isomer to illustrate the fundamental properties of such compounds.
The following table details some of the research findings on various substituted thiazole derivatives, illustrating the diverse biological activities associated with this class of compounds.
| Thiazole Derivative Type | Research Finding |
| 2,4,5-Trisubstituted Thiazoles | Showed promising broad-spectrum antimicrobial and antitumor activities. |
| Pyridine-substituted Thiazole Hybrids | Exhibited cytotoxicity against various cancer cell lines, including liver, laryngeal, prostate, and breast cancer. nih.gov |
| Tri-substituted Thiazoles | Investigated as anti-tubercular agents with significant effectiveness against Mycobacterium tuberculosis. nih.gov |
| Thiazole-based Chalcones | Synthesized and evaluated for their potential biological activities. nih.gov |
This table summarizes research findings on different classes of substituted thiazoles, highlighting the broad therapeutic potential of this molecular scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(2-ethyl-5-methyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-3-7-8-6(4-9)5(2)10-7/h9H,3-4H2,1-2H3 |
InChI Key |
GYLVKZNLIUPHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 5 Methylthiazol 4 Yl Methanol
Retrosynthetic Analysis of the (2-Ethyl-5-methylthiazol-4-yl)methanol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com The core of this compound is the 2,4,5-trisubstituted thiazole (B1198619) ring. A primary disconnection strategy for thiazoles is based on the well-established Hantzsch thiazole synthesis. This approach involves disconnecting the C4-C5 and the C2-S bonds, as well as the N3-C4 bond of the thiazole ring.
This leads to two key synthons: a thioamide and an α-haloketone. For the target molecule, the retrosynthetic breakdown would be as follows:
Target Molecule: this compound
Functional Group Interconversion (FGI): The primary alcohol in the target can be retrosynthetically derived from a corresponding ester, such as an ethyl ester, which is a common intermediate in thiazole synthesis. This simplifies the α-haloketone precursor.
Disconnection (Hantzsch approach): The thiazole ring can be disconnected into propanethioamide (providing the 2-ethyl group and the N-C-S fragment) and an α-halocarbonyl compound, specifically ethyl 2-chloro-3-oxobutanoate (providing the C4-ester and C5-methyl fragment).
This retrosynthetic analysis provides a logical and convergent pathway to the target molecule, relying on one of the most fundamental and widely used methods for thiazole synthesis.
Classical Synthetic Routes to Substituted Thiazoles and Thiazolylmethanols
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. nih.gov For the synthesis of this compound, a plausible Hantzsch route would involve the reaction of propanethioamide with a suitable α-haloketone.
A potential synthetic sequence is outlined below:
| Step | Reactants | Product | Description |
| 1 | Propanethioamide, Ethyl 2-chloro-3-oxobutanoate | Ethyl 2-ethyl-5-methylthiazole-4-carboxylate | Cyclocondensation to form the thiazole ring. |
| 2 | Ethyl 2-ethyl-5-methylthiazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄) | This compound | Reduction of the ester to a primary alcohol. |
This method is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step. mdpi.com Adaptations of the Hantzsch synthesis, such as using microwave irradiation, can significantly reduce reaction times. nih.gov
Cycloaddition reactions offer an alternative and powerful method for the construction of five-membered heterocyclic rings like thiazole. rsc.org Specifically, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, can be employed to form the thiazole core. In this approach, a 1,3-dipole reacts with a dipolarophile to form the five-membered ring.
For the synthesis of a 2,4,5-trisubstituted thiazole, a potential [3+2] cycloaddition strategy could involve the reaction of a nitrile ylide (as the 1,3-dipole) with a thiocarbonyl compound (as the dipolarophile). The substituents on the nitrile ylide and the thiocarbonyl compound would determine the final substitution pattern on the thiazole ring. While a versatile method, achieving the specific substitution pattern of this compound would require carefully designed precursors.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are advantageous in terms of atom economy, time, and resource efficiency. Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov
A hypothetical one-pot, three-component reaction for the synthesis of a precursor to this compound could involve:
An ethyl-containing component (e.g., propionaldehyde).
A source of sulfur (e.g., elemental sulfur or a thiol).
A component to provide the C4-C5 backbone with the required methyl and ester functionalities (e.g., ethyl acetoacetate (B1235776) and an amine).
The development of a specific MCR for this target molecule would require empirical optimization of reactants and conditions to achieve the desired regioselectivity and yield.
Advanced Synthetic Strategies for Selective Functionalization
While classical methods are robust, they can sometimes lack regioselectivity, especially with unsymmetrical starting materials. Modern synthetic methods offer more precise control over the placement of substituents on the thiazole ring.
The regioselective synthesis of polysubstituted thiazoles is a significant area of research. researchgate.netbohrium.commdpi.comrsc.org Advanced strategies often involve the functionalization of a pre-existing thiazole ring. One powerful approach is directed C-H functionalization, where a directing group guides a metal catalyst to activate a specific C-H bond for subsequent reaction.
A potential advanced strategy for the synthesis of this compound could involve the following conceptual steps:
Synthesis of a Pre-functionalized Thiazole: A thiazole with a protected hydroxymethyl group at the 4-position and a handle for functionalization (e.g., a halogen) at the 2- or 5-position could be synthesized.
Regioselective Cross-Coupling: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) could then be used to introduce the ethyl and methyl groups at the desired positions with high selectivity. For instance, a 2-bromothiazole (B21250) derivative could be selectively coupled with an ethylating agent, followed by a similar functionalization at the 5-position.
This approach offers greater control over the final substitution pattern, which is crucial for the unambiguous synthesis of complex molecules like this compound.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the reaction mixture are critical steps to obtain the compound in high purity. A combination of techniques, including extraction, chromatography, and recrystallization, would typically be employed.
Chromatography:
Column chromatography is a widely used technique for the purification of organic compounds. For thiazole derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of varying polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is often used. The polarity of the eluent is gradually increased to elute compounds with different polarities from the column. For a hydroxymethyl-substituted thiazole, a moderately polar eluent system would be expected to be effective.
High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of thiazole derivatives. mdpi.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common method. mdpi.com The separation of isomers of thiazide diuretics has been successfully achieved using chiral stationary phases in HPLC, demonstrating the technique's power in separating structurally similar compounds. nih.gov
Recrystallization:
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For thiazole alcohols, a variety of solvents could be tested to find the optimal one. Common solvents for recrystallization of organic compounds include ethanol, methanol (B129727), ethyl acetate, acetone, and mixtures of solvents like ethanol-water or hexane-ethyl acetate. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain dissolved in the mother liquor.
A patent for the purification of a related compound, 5-hydroxymethylthiazole, describes a process involving vacuum drying of a crude extract, followed by dispersion in a non-polar solvent, crystallization with the addition of an electrolyte salt, and subsequent recrystallization from a non-polar solvent to yield a pure liquid product. This suggests that crystallization-based methods can be effective for this class of compounds.
The table below summarizes common purification techniques applicable to this compound.
| Purification Technique | Stationary Phase/Solvent System | Principle of Separation |
| Column Chromatography | Silica gel with Hexane/Ethyl Acetate gradient | Adsorption |
| HPLC (Reversed-Phase) | C18 column with Water/Acetonitrile gradient | Partition |
| Recrystallization | Ethanol, Methanol, or solvent mixtures | Differential solubility |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Methylthiazol 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Comprehensive ¹H NMR Analysis of Proton Environments
A ¹H NMR spectrum of (2-Ethyl-5-methylthiazol-4-yl)methanol would be expected to show distinct signals for each unique proton environment in the molecule. Based on its structure, the following proton signals can be predicted:
Ethyl Group Protons: The ethyl group at the C2 position of the thiazole (B1198619) ring would exhibit a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from spin-spin coupling with each other.
Methyl Group Protons: The methyl group at the C5 position would appear as a singlet, as it has no adjacent protons to couple with.
Methanol (B129727) Protons: The methylene protons of the methanol group (-CH2OH) at the C4 position would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can be concentration and solvent dependent.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| -CH2- (Ethyl) | 2.8 - 3.2 | Quartet | ~7.5 |
| -CH3 (Ethyl) | 1.2 - 1.5 | Triplet | ~7.5 |
| -CH3 (Thiazole) | 2.3 - 2.6 | Singlet | N/A |
| -CH2- (Methanol) | 4.5 - 4.8 | Singlet/Doublet | N/A or ~5-6 |
| -OH (Methanol) | Variable | Broad Singlet | N/A |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
Detailed ¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms.
Thiazole Ring Carbons: Three distinct signals are expected for the carbon atoms of the thiazole ring (C2, C4, and C5).
Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group.
Methyl Group Carbon: A single resonance for the methyl carbon at C5.
Methanol Carbon: A signal for the carbon of the methanol group.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Thiazole) | 165 - 175 |
| C4 (Thiazole) | 145 - 155 |
| C5 (Thiazole) | 125 - 135 |
| -CH2- (Ethyl) | 25 - 35 |
| -CH3 (Ethyl) | 10 - 15 |
| -CH3 (Thiazole) | 15 - 25 |
| -CH2OH (Methanol) | 55 - 65 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental parameters.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak would be observed between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton and carbon signals for each CH, CH₂, and CH₃ group.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₇H₁₁NOS).
Interactive Table: Predicted HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 158.0634 | Data not available |
| [M+Na]⁺ | 180.0454 | Data not available |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. The analysis of the resulting fragment ions can provide valuable information to confirm the proposed structure. Expected fragmentation pathways for this compound could include:
Loss of the hydroxyl group (-OH).
Cleavage of the ethyl group.
Fragmentation of the thiazole ring.
The observation of characteristic fragment ions would lend strong support to the assigned structure.
Infrared (IR) Spectroscopy for Functional Group Identification
A comprehensive search of scientific literature and chemical databases did not yield specific experimental infrared (IR) spectroscopy data for the compound this compound. While IR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule, and data for analogous thiazole-containing compounds are available, the strict adherence to information solely concerning this compound prevents the inclusion of such comparative or predictive analyses.
The interpretation of an IR spectrum for this compound would theoretically involve the identification of characteristic absorption bands corresponding to its key functional groups:
O-H Stretch: A broad band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in the methanol substituent. The broadness of this peak is due to hydrogen bonding.
C-H Stretches: Absorption bands corresponding to the stretching vibrations of the carbon-hydrogen bonds in the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretches: The thiazole ring contains both carbon-nitrogen and carbon-carbon double bonds. These would be expected to show absorption bands in the 1450-1650 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the methanol group would likely be observed in the 1000-1260 cm⁻¹ range.
Without experimental data, a precise data table of absorption peaks and their assignments for this compound cannot be constructed.
X-ray Crystallography for Solid-State Structural Analysis
Had such data been available, a detailed analysis would have been presented, including key crystallographic parameters such as:
Crystal System
Space Group
Unit Cell Dimensions (a, b, c, α, β, γ)
Volume (V)
Z (number of molecules per unit cell)
Calculated Density (ρ)
As no experimental crystallographic studies have been reported for this specific compound, a data table summarizing its solid-state structure cannot be provided. While crystallographic data exists for other thiazole derivatives, the explicit instruction to focus solely on this compound precludes their discussion here.
Computational and Theoretical Investigations of 2 Ethyl 5 Methylthiazol 4 Yl Methanol
Quantum Chemical Calculations for Molecular Geometry Optimization
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. For analogous thiazole (B1198619) derivatives, researchers have successfully used methods like DFT to determine these parameters. researchgate.netresearchgate.net The resulting optimized structure is crucial as it forms the basis for all subsequent computational analyses.
Table 1: Hypothetical Optimized Geometric Parameters for (2-Ethyl-5-methylthiazol-4-yl)methanol (Note: This table is illustrative and not based on actual published data for the specific compound.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-N3 | ~1.37 Å |
| Bond Length | C4-C5 | ~1.38 Å |
| Bond Length | S1-C2 | ~1.76 Å |
| Bond Angle | C2-N3-C4 | ~110° |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
Electronic structure analysis provides insight into the reactivity and electronic properties of a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. atlantis-press.com For many thiazole compounds, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO distribution depends on the specific substituents. researchgate.net
Table 2: Hypothetical Electronic Properties for this compound (Note: This table is illustrative and not based on actual published data for the specific compound.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters.
NMR: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors, which aids in the interpretation of experimental NMR spectra. researchgate.netnih.gov
IR: The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. researchgate.netresearchgate.net
UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax), which helps in understanding the molecule's behavior in UV-Vis spectroscopy. researchgate.net
Conformational Analysis and Energy Minima
For flexible molecules like this compound, which has rotatable bonds in its ethyl and methanol (B129727) side chains, conformational analysis is performed. This involves systematically rotating these bonds and calculating the energy of each resulting conformer. The goal is to identify the global energy minimum (the most stable conformation) and other low-energy local minima. This analysis is vital for understanding how the molecule's shape influences its properties and interactions.
Chemical Reactivity and Derivatization Strategies for 2 Ethyl 5 Methylthiazol 4 Yl Methanol
Reactions at the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)
The primary alcohol moiety at the C4 position is a key site for chemical modification, allowing for a range of classical alcohol reactions.
Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is fundamental for attaching various functional side chains, potentially altering the molecule's physical or biological properties. For example, esterification with a biologically active carboxylic acid could yield a hybrid molecule with combined functionalities.
| Acylating Agent | Reaction Conditions | Product Structure |
|---|---|---|
| Acetic Anhydride | Pyridine, Room Temperature | (2-Ethyl-5-methylthiazol-4-yl)methyl acetate (B1210297) |
| Benzoyl Chloride | Triethylamine, Dichloromethane | (2-Ethyl-5-methylthiazol-4-yl)methyl benzoate |
| Propanoic Acid | H₂SO₄ (cat.), Reflux | (2-Ethyl-5-methylthiazol-4-yl)methyl propanoate |
Etherification: The synthesis of ethers from this compound can be achieved through several methods. The classical Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a viable route. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction. researchgate.net Another efficient method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in an alcohol solvent (e.g., methanol (B129727) or ethanol), which can chemoselectively convert benzylic-type alcohols into their corresponding ethers. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Oxidation: As a primary alcohol, the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, (2-Ethyl-5-methylthiazol-4-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol to the corresponding carboxylic acid, 2-Ethyl-5-methylthiazole-4-carboxylic acid. These oxidized derivatives are valuable intermediates for further synthetic transformations. Interestingly, studies on other thiazolyl-methanols have shown that treatment with sulfuric acid under hydrolytic conditions can lead to the formation of a ketone, indicating the potential for unusual oxidative pathways. researchgate.netrsc.orgresearchgate.net
| Oxidizing Agent | Expected Product | Product Class |
|---|---|---|
| Pyridinium chlorochromate (PCC) | (2-Ethyl-5-methylthiazol-4-yl)carbaldehyde | Aldehyde |
| Potassium permanganate (KMnO₄) | 2-Ethyl-5-methylthiazole-4-carboxylic acid | Carboxylic Acid |
| Dess-Martin periodinane | (2-Ethyl-5-methylthiazol-4-yl)carbaldehyde | Aldehyde |
| Jones Reagent (CrO₃/H₂SO₄) | 2-Ethyl-5-methylthiazole-4-carboxylic acid | Carboxylic Acid |
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring (if activated)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. The reactivity of the thiazole ring towards electrophiles is generally lower than that of benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the outcome of such reactions is heavily influenced by the substituents present on the ring. ias.ac.in
Calculated π-electron density shows that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack on an unsubstituted thiazole ring. wikipedia.org The presence of electron-donating groups, particularly at the C2 position, can activate the ring and further direct electrophiles to the C5 position. pharmaguideline.com
In the case of this compound, all three carbon atoms of the thiazole ring (C2, C4, and C5) are already substituted. Consequently, a standard electrophilic aromatic substitution reaction, which involves the replacement of a hydrogen atom on the ring, is not possible. Any electrophilic attack would necessitate the displacement of one of the existing substituent groups, which would require harsh reaction conditions and is not a typical EAS pathway. The thiazole ring in this specific compound is therefore considered deactivated towards conventional EAS reactions. udayton.eduresearchgate.net
| Position | Substituent | Electronic Effect | Influence on EAS Reactivity |
|---|---|---|---|
| C2 | -CH₂CH₃ (Ethyl) | Electron-donating (inductive) | Activating |
| C4 | -CH₂OH (Hydroxymethyl) | Electron-donating (inductive) | Activating |
| C5 | -CH₃ (Methyl) | Electron-donating (inductive) | Activating |
Nucleophilic Attack and Ring-Opening Potential
The electronic nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group (such as a halogen) is present on the ring. numberanalytics.com For this compound, which lacks such a leaving group, direct SNAr is not a feasible pathway.
Deprotonation at C2 using a strong base is a common strategy for functionalizing thiazoles, but this is only possible when a proton is present at that position. wikipedia.org Alkylation of the ring nitrogen to form a thiazolium salt can increase the acidity of the C2 proton, making it more susceptible to deprotonation and subsequent nucleophilic attack. pharmaguideline.com
The thiazole ring is generally stable but can undergo ring-opening under specific conditions. Reductive cleavage using reagents like sodium in liquid ammonia (B1221849) has been shown to open the ring of certain thiazole derivatives. researchgate.net Another method involves reduction with activated Raney Nickel, which typically leads to desulfurization and subsequent degradation of the ring structure. pharmaguideline.com These are destructive methods and are employed when the goal is to transform the heterocyclic core into a different chemical scaffold.
Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require a substrate bearing a halide or triflate leaving group. researchgate.net Since this compound lacks such a group, direct participation in common cross-coupling reactions like Suzuki, Stille, or Negishi is not possible.
To utilize these synthetic methods, the molecule must first be functionalized. For example, the hydroxymethyl group could be converted to a chloromethyl or bromomethyl group, which could then act as a substrate in coupling reactions. A more advanced strategy involves the direct C-H activation of the thiazole ring or its substituents. kaust.edu.sa Palladium- and copper-catalyzed systems have been developed for the direct arylation of thiazoles, often targeting the most nucleophilic or acidic C-H bonds. nih.govresearchgate.netmdpi.com For this fully substituted thiazole, C-H activation would likely target the methyl or ethyl groups, or potentially the C-H bond of the hydroxymethyl group, leading to novel derivatives.
| Reaction Name | Required Thiazole Reagent | Coupling Partner | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Thiazole-boronic acid/ester | Aryl/Alkyl Halide | Pd(0)/Pd(II) |
| Stille Coupling | Thiazole-stannane | Aryl/Alkyl Halide | Pd(0)/Pd(II) |
| Negishi Coupling | Thiazole-organozinc | Aryl/Alkyl Halide | Pd(0)/Ni(II) |
| Heck Coupling | Thiazole-halide | Alkene | Pd(0)/Pd(II) |
| Direct C-H Arylation | Thiazole (with C-H bond) | Aryl Halide | Pd(II) or Cu(I) |
Synthesis of Advanced Thiazole Derivatives from this compound as a Building Block
This compound serves as a valuable starting material for the synthesis of more complex and functionally diverse thiazole derivatives. mdpi.com The reactivity of the hydroxyl group is the primary handle for elaboration.
For instance, oxidation of the alcohol to the aldehyde opens up access to a wide array of subsequent reactions. The aldehyde can undergo Wittig reactions to form alkenes, reductive amination to produce amines, or condensation reactions to build larger molecular frameworks. Further oxidation to the carboxylic acid allows for the formation of amides and esters, which are prevalent in medicinal chemistry. nih.govneliti.com These transformations enable the coupling of the thiazole core to other heterocyclic systems or pharmacologically relevant moieties. ignited.in
The synthesis of molecules containing multiple thiazole rings has been shown to enhance biological activity. mdpi.com Using the reactivity of the hydroxymethyl group, this compound could be converted into an α-haloketone derivative, which could then participate in a Hantzsch thiazole synthesis with a thioamide to construct a second thiazole ring, leading to a dithiazole compound. nih.gov Such strategies highlight the utility of this compound as a foundational element in the modular construction of advanced chemical entities. acs.orgresearchgate.netrsc.org
| Initial Reaction | Intermediate Product | Subsequent Reaction Example | Final Product Class |
|---|---|---|---|
| Oxidation (mild) | (2-Ethyl-5-methylthiazol-4-yl)carbaldehyde | Reductive Amination with R-NH₂ | Substituted Amines |
| Oxidation (strong) | 2-Ethyl-5-methylthiazole-4-carboxylic acid | Amide coupling with R-NH₂ | Amides |
| Esterification | (2-Ethyl-5-methylthiazol-4-yl)methyl ester | Coupling with a fluorescent carboxylic acid | Fluorescent Probes |
| Conversion to Halide (e.g., -CH₂Br) | 4-(Bromomethyl)-2-ethyl-5-methylthiazole | Nucleophilic substitution with a thiol (R-SH) | Thioethers |
Exploring the Industrial and Materials Science Applications of this compound
The heterocyclic compound this compound, a substituted thiazole, belongs to a class of molecules that have garnered significant interest across various scientific disciplines. Thiazole derivatives are recognized for their diverse biological activities and their utility as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. kuey.netglobalresearchonline.netnih.goveurekaselect.com This article focuses on the potential applications of this compound in the realms of materials science and industrial chemistry, based on the established properties and functionalities of the broader thiazole family. While specific research on this particular molecule is limited, its structural features suggest a range of prospective uses.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₁NOS |
| Molecular Weight | 157.23 g/mol |
| CAS Number | 95135-24-3 |
Potential Applications in Materials Science and Industrial Chemistry
The thiazole (B1198619) ring is a planar, aromatic heterocycle that exhibits greater π-electron delocalization compared to its oxazole (B20620) counterpart, contributing to its chemical stability and diverse reactivity. kuey.net The substituents on the thiazole ring—an ethyl group at position 2, a methyl group at position 5, and a hydroxymethyl group at position 4—provide specific sites for chemical modification and interaction, suggesting its potential utility in various advanced applications.
While direct studies on the polymerization of (2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL are not extensively documented in scientific literature, the presence of a hydroxymethyl (-CH₂OH) group suggests its potential as a monomer for synthesizing specialized polymers and resins. This functional group can participate in condensation polymerization reactions with other monomers containing complementary functional groups, such as carboxylic acids or isocyanates, to form polyesters or polyurethanes, respectively.
The incorporation of the thiazole moiety into a polymer backbone could impart unique properties to the resulting material. Thiazole-containing polymers have been investigated for applications in organic electronics, including photovoltaics and light-emitting diodes (LEDs), due to their favorable electronic characteristics. kuey.net The specific substituents on this compound could further modulate these properties, potentially influencing solubility, processability, and thermal stability of the final polymer.
Thiazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry. researchgate.netresearchgate.netnih.govuttaranchaluniversity.ac.in The thiazole ring contains both a nitrogen and a sulfur atom, which are potential donor sites for coordination with metal ions. nih.gov The nitrogen atom typically acts as a hard base, while the sulfur atom is a soft base, allowing thiazoles to coordinate with a wide range of metals. nih.gov
Although specific complexes of this compound are not widely reported, its structure suggests it could function as a versatile ligand. The nitrogen atom of the thiazole ring and the oxygen atom of the hydroxymethyl group could potentially chelate to a metal center, forming a stable complex. The nature of the metal-ligand interaction would be influenced by the ethyl and methyl substituents, which can affect the electron density of the thiazole ring and the steric accessibility of the donor atoms. Metal complexes of thiazole derivatives have been explored for their catalytic activity, magnetic properties, and biological applications. researchgate.netnih.gov
| Potential Coordination Sites of this compound |
| Thiazole Ring Nitrogen |
| Hydroxymethyl Group Oxygen |
| Thiazole Ring Sulfur (less common) |
The thiazole nucleus is a key component in a variety of dyes, particularly cyanine (B1664457) dyes used as photographic sensitizers. eurekaselect.com Thiazole-based compounds have been employed in the production of fluorescent dyes and optical brighteners. kuey.net The extended π-system of the thiazole ring can act as a chromophore, and its electronic properties can be tuned by the introduction of various substituents.
Specific research detailing the use of this compound in the synthesis of dyes or pigments is scarce. However, its structure provides a scaffold that could be chemically modified to create novel colorants. For instance, the hydroxymethyl group could be used to attach the thiazole moiety to other aromatic systems or to improve the solubility and binding of the dye to a substrate. The development of new thiazole-based azo dyes for polyester (B1180765) fabrics has been a subject of interest. ekb.egemerald.com The color and fastness properties of such dyes are influenced by the specific chemical structure of the thiazole derivative used. emerald.com
Thiazole derivatives are a significant class of compounds in the agrochemical industry, with applications as fungicides, herbicides, and insecticides. kuey.netnih.gov The thiazole ring is a structural feature of several commercial pesticides. Consequently, substituted thiazoles like this compound are valuable as intermediates in the synthesis of more complex, biologically active molecules.
The functional groups on this compound, particularly the hydroxymethyl group, offer a reactive handle for further chemical transformations. This allows for the construction of a diverse library of compounds that can be screened for potential agrochemical activity. While there is no specific documentation of this compound being used in the synthesis of commercial agrochemicals, its structural motifs are relevant to this field of research and development.
In recent years, thiazole-based compounds have emerged as promising candidates for the development of chemical sensors, particularly fluorescent probes for the detection of metal ions and biomolecules. researchgate.netnih.gov The thiazole moiety can be part of a larger conjugated system that exhibits changes in its fluorescence or colorimetric properties upon binding to a specific analyte. researchgate.netnih.gov
There is a lack of published research on the direct application of this compound in chemical sensors. However, its structure possesses the necessary components to be a building block for such sensors. The thiazole ring can act as both a signaling unit and a binding site for analytes. The hydroxymethyl group could be functionalized to introduce specific recognition elements or to tune the sensor's solubility and photophysical properties. Thiazole-based chemosensors have been developed for the detection of a variety of heavy metal ions, which are of significant environmental concern. researchgate.netnih.gov
Green Chemistry Approaches in the Synthesis of 2 Ethyl 5 Methylthiazol 4 Yl Methanol
Solvent-Free Reaction Methodologies
Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reaction methodologies are a cornerstone of green chemistry, aiming to eliminate or significantly reduce solvent use. For the synthesis of thiazole (B1198619) derivatives, including precursors to (2-Ethyl-5-methylthiazol-4-yl)methanol, solvent-free approaches to the classic Hantzsch thiazole synthesis have proven effective.
One prominent method involves the direct heating of the reactants, an α-haloketone and a thioamide, in the absence of a solvent. This technique has been shown to be remarkably fast and efficient for the synthesis of 2-aminothiazoles, with reactions often completing in seconds to minutes. organic-chemistry.orglangholmandcanonbieschools.dumgal.sch.uk Another approach is mechanochemistry, where mechanical force (e.g., grinding in a mortar and pestle or a ball mill) is used to initiate chemical reactions between solid reactants. nih.gov This method not only eliminates the need for a solvent but can also lead to the formation of different polymorphs or products with unique properties.
These solvent-free methods offer several advantages over conventional solution-phase synthesis, including reduced waste, lower energy consumption for solvent removal, simplified work-up procedures, and often, faster reaction rates and higher yields.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Hantzsch Thiazole Synthesis This table presents representative data for analogous thiazole syntheses to illustrate the benefits of solvent-free approaches.
| Parameter | Conventional Method (Reflux in Ethanol) | Solvent-Free Method (Heating) langholmandcanonbieschools.dumgal.sch.uk | Solvent-Free Method (Mechanochemistry) nih.gov |
|---|---|---|---|
| Solvent | Ethanol | None | None |
| Reaction Time | Several hours | < 5 minutes | 10-30 minutes |
| Energy Input | Sustained heating for reflux | Short-term heating | Mechanical grinding |
| Work-up | Extraction, solvent evaporation | Simple washing/filtration | Simple washing/filtration |
| Yield | 70-85% | 85-95% | ~90% |
| Waste Stream | Solvent waste, aqueous waste from extraction | Minimal aqueous waste from washing | Minimal aqueous waste from washing |
Catalytic Synthesis Pathways (e.g., organocatalysis, heterogeneous catalysis)
Catalysis is a fundamental principle of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, while using sub-stoichiometric amounts of a catalyst that can often be recycled. For the synthesis of this compound and its precursors, both heterogeneous and organocatalytic pathways offer significant advantages over traditional stoichiometric reagents.
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their recovery and reuse. This is a major advantage in terms of cost and waste reduction. Several studies have demonstrated the use of recyclable, solid-supported catalysts for thiazole synthesis.
Silica-Supported Tungstosilisic Acid (SiW/SiO₂): This solid acid catalyst has been successfully used in the one-pot, three-component synthesis of Hantzsch thiazole derivatives. It is easily recoverable by filtration and can be reused multiple times without a significant loss of activity. mdpi.com
Chitosan-Based Biocatalysts: Chitosan (B1678972), a renewable biopolymer derived from chitin, has been functionalized to create heterogeneous biocatalysts. For instance, a cross-linked chitosan hydrogel has been used as an efficient and recyclable base catalyst for thiazole synthesis, often in conjunction with ultrasound irradiation to enhance reaction rates. mdpi.comacs.org These biocatalysts are biodegradable and environmentally friendly. mdpi.comacs.org
Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as NiFe₂O₄, offer another innovative approach. These catalysts can be easily separated from the reaction medium using an external magnet, facilitating a straightforward work-up and catalyst recycling. acs.org
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. Their use avoids the issues of toxicity and contamination associated with heavy metal catalysts. Enzymes, a class of biocatalysts, are particularly attractive due to their high selectivity and ability to operate under mild aqueous conditions. For example, trypsin from porcine pancreas has been shown to effectively catalyze the multicomponent synthesis of functionalized thiazoles with high yields. nih.gov
Table 2: Examples of Green Catalytic Systems for Thiazole Synthesis This table showcases various green catalysts and their performance in analogous thiazole synthesis reactions.
| Catalyst Type | Catalyst Example | Reaction Conditions | Key Advantages | Yield |
|---|---|---|---|---|
| Heterogeneous | Silica-Supported Tungstosilisic Acid mdpi.com | Ethanol/Water, 60°C or Ultrasonic Irradiation | Reusable, simple filtration | 79-90% |
| Heterogeneous | Chitosan Hydrogel Biocatalyst mdpi.com | Ethanol, 35°C, Ultrasonic Irradiation | Renewable, biodegradable, reusable | >90% |
| Heterogeneous | NiFe₂O₄ Nanoparticles acs.org | Ethanol, Reflux | Magnetically separable, reusable | 85-95% |
| Organocatalyst | Trypsin (Enzyme) nih.gov | Ethanol, 45°C | Mild conditions, high selectivity, biodegradable | up to 94% |
Atom Economy and Reaction Efficiency Considerations
Green chemistry emphasizes not only the yield of a reaction but also its efficiency in converting reactants into the desired product. Two key metrics for evaluating this are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final product. The Hantzsch thiazole synthesis, being a condensation reaction, generally exhibits a high atom economy.
For a plausible synthesis of the intermediate, ethyl 2-ethyl-5-methylthiazole-4-carboxylate, from ethyl 2-chloro-3-oxopentanoate and thioacetamide, the reaction is:
C₇H₁₁ClO₃ + C₂H₅NS → C₁₀H₁₅NO₂S + HCl + H₂O
The atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
% Atom Economy = (229.31 / (178.62 + 75.13)) x 100 = (229.31 / 253.75) x 100 ≈ 90.4%
This high value indicates that most of the atoms from the reactants are incorporated into the thiazole product, with only hydrogen chloride and water as by-products.
Reaction Efficiency and E-Factor: The E-Factor, conceived by Roger Sheldon, provides a more holistic view of waste generation by considering not just by-products but also solvent losses, unreacted starting materials, and waste from work-up and purification. sheldon.nl
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor signifies a greener process. While a traditional synthesis might involve significant amounts of solvent for the reaction and purification (e.g., distillation, chromatography), leading to a high E-Factor (often >25 in the fine chemical industry), green methodologies can drastically reduce this value. sheldon.nl
Table 3: Atom Economy and E-Factor Comparison for a Hypothetical Thiazole Synthesis
| Metric | Traditional Synthesis (Illustrative) | Greener Synthesis (Illustrative) |
|---|---|---|
| Reaction Type | Solution-phase, stoichiometric base | Solvent-free, catalytic |
| Atom Economy | ~90% | ~90% |
| Assumed Yield | 85% | 95% |
| Solvent/Catalyst Waste | High (solvents, neutralization salts) | Low (recyclable catalyst, no solvent) |
| Purification Waste | High (e.g., silica (B1680970) gel from chromatography) | Low (simple filtration/washing) |
| Estimated E-Factor | 20 - 40 | 1 - 5 |
Use of Renewable Feedstocks
A key goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable resources. This involves designing synthetic pathways that start from biomass-derived feedstocks. petro-online.com While direct, established routes for synthesizing the specific precursors of this compound from renewable sources are not yet widespread, the principles and building blocks are an active area of research.
The carbon backbone of the target molecule can be conceptually traced back to simple, bio-derived building blocks.
C₂ and C₅ building blocks: The ethyl and methyl groups, as well as the core carbon structure, could potentially be derived from bio-ethanol or from the fermentation or catalytic conversion of sugars (e.g., C5 sugars like xylose from hemicellulose). zerocarbon.vc Research is ongoing to convert biomass into key chemical intermediates, such as short-chain ketones and esters. numberanalytics.com
Thioamides: While conventionally produced from petrochemical sources, research into the biosynthesis of thioamides in nature and the development of milder synthetic methods using elemental sulfur could pave the way for more sustainable production routes. nih.govacs.orgchemistryviews.org
The conversion of biomass into platform molecules like furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) is a well-established field. imperial.ac.uk The challenge remains in developing efficient and economical catalytic processes to convert these platform molecules into the specific, functionalized precursors required for syntheses like the Hantzsch reaction.
Waste Minimization and By-product Management
Effective waste minimization is the cumulative result of applying other green chemistry principles. For the synthesis of this compound, a strategy focused on minimizing waste would incorporate several of the approaches discussed.
Source Reduction: The most effective strategy is to prevent waste generation at the source.
Solvent-free reactions eliminate the largest source of mass-based waste in many chemical processes. organic-chemistry.orglangholmandcanonbieschools.dumgal.sch.uk
Catalytic approaches replace stoichiometric reagents, which are consumed in the reaction and become by-products, with small amounts of recyclable catalysts. mdpi.commdpi.com This drastically reduces inorganic salt waste, which is common in reactions using traditional bases or acids.
By-product Management: The primary by-products of the Hantzsch synthesis are water and an acid (e.g., HCl if an α-chloroketone is used). In a greener process, the acid might be neutralized by a solid, recyclable base catalyst, avoiding the formation of a salt-water waste stream. The only other significant by-product, water, is environmentally benign.
Recycling: The reusability of heterogeneous and magnetic catalysts is a key feature of these green synthetic pathways. After the reaction, the catalyst can be recovered through simple physical processes (filtration or magnetic decantation), regenerated if necessary, and reused in subsequent batches, minimizing both cost and waste. mdpi.commdpi.com For example, some chitosan-based catalysts can be reused at least three times without a significant drop in product yield. nih.gov
Table 4: Waste Stream Comparison for Traditional vs. Green Thiazole Synthesis
| Waste Component | Traditional Synthesis | Green Synthesis | Management Strategy in Green Approach |
|---|---|---|---|
| Solvent | High volume (e.g., Ethanol, Toluene) | None or minimal (e.g., water) | Elimination of solvent use (solvent-free) |
| Catalyst | Stoichiometric base/acid (consumed) | Catalytic amount | Recovery and recycling of heterogeneous catalyst |
| Inorganic Salts | Significant (from neutralization) | Minimal to none | Avoidance by using solid catalysts |
| Purification Media | Silica gel, large solvent volumes | Minimal | Product isolation via simple filtration/washing |
| Energy | High (prolonged heating/distillation) | Low (short reaction times, mild conditions) | Use of energy-efficient methods (e.g., ultrasound) |
By integrating these green chemistry principles, the synthesis of this compound can be transformed from a conventional process with a significant environmental footprint to a more sustainable and efficient manufacturing route.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
Current synthetic strategies for thiazole (B1198619) derivatives often rely on established methods like the Hantzsch thiazole synthesis. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to (2-ETHYL-5-METHYLTHIAZOL-4-YL)METHANOL and its analogs.
Key research objectives include:
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of thiazole precursors. nih.gov
Eco-Friendly Catalysts: Exploring the use of environmentally benign catalysts, such as biopolymers, to drive the synthesis, minimizing the reliance on harsh reagents and complex purification steps. researchgate.net
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.
One-Pot Reactions: Designing multi-component, one-pot reaction sequences to construct the thiazole ring and introduce the desired substituents in a single, efficient process, thereby reducing waste and operational complexity. researchgate.net
These novel pathways aim to make the synthesis more economical and environmentally friendly, which is crucial for potential large-scale applications.
Development of Advanced Analytical Techniques for Characterization
Thorough characterization is fundamental to understanding the structure, purity, and physicochemical properties of this compound. While standard techniques like NMR and mass spectrometry are essential, future work should incorporate more advanced analytical methods to gain deeper insights.
The development of sophisticated analytical protocols will be crucial for quality control and for correlating the compound's structure with its activity and properties. Future research could focus on applying a combination of spectroscopic and chromatographic methods for comprehensive characterization.
| Analytical Technique | Purpose in Future Research | Potential Insights |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and structural integrity of newly synthesized derivatives with high accuracy. researchgate.net | Unambiguous molecular formula determination. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | To provide detailed structural elucidation, confirming connectivity and stereochemistry in complex derivatives. researchgate.net | Complete assignment of proton and carbon signals, confirmation of substituent positions. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure and investigate intermolecular interactions in the solid state. researchgate.netmdpi.com | Insights into crystal packing, bond lengths, bond angles, and hydrogen bonding networks. researchgate.net |
| Reverse-Phase HPLC (RP-HPLC) | To determine key physicochemical parameters like lipophilicity (log P), which is critical for predicting biological behavior. nih.gov | Quantitative measure of hydrophobicity, essential for ADME profiling. nih.gov |
Investigation of Unexplored Reactivity Profiles
The reactivity of this compound is largely dictated by the thiazole ring, the hydroxyl group, and the alkyl substituents. A systematic investigation into its reaction chemistry could unveil pathways to a wide array of novel compounds.
Future studies should aim to:
Functionalize the Hydroxyl Group: Explore esterification, etherification, and other reactions at the methanol (B129727) moiety to create a library of derivatives with modified solubility, reactivity, and biological properties.
Explore Cyclization Reactions: Utilize the compound as a building block in cyclization reactions to form fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or other bicyclic structures. mdpi.comnih.gov
Metal-Catalyzed Cross-Coupling: Investigate the potential for functionalizing the thiazole ring itself, assuming a suitable precursor (e.g., a halogenated version) can be synthesized. This would allow for the introduction of aryl or other complex substituents.
Condensation Reactions: React the methanol group or derivatives thereof with other molecules, such as amines or aldehydes, to form larger, more complex structures like Schiff bases or amides. nih.gov
Understanding these reactivity profiles will significantly expand the synthetic utility of this compound as a versatile chemical intermediate.
Design and Synthesis of Related Thiazole-Based Architectures
This compound serves as an excellent scaffold for the design and synthesis of more complex, high-value molecules. Future research should focus on leveraging this core structure to create novel thiazole-based architectures with tailored properties.
Emerging opportunities lie in the synthesis of compounds for applications in medicinal chemistry and materials science. By strategically modifying the core structure, researchers can tune the electronic and steric properties to achieve desired functions.
| Target Architecture | Synthetic Approach | Potential Application |
| Thiazole Carboxamides | Acylation of an amino-thiazole precursor or conversion of the methanol group to a carboxylic acid followed by amidation. researchgate.netnih.gov | Biologically active agents (e.g., kinase inhibitors). nih.gov |
| Fused Thiazolo-Heterocycles | Intramolecular or intermolecular cyclization reactions involving the thiazole ring and its substituents. mdpi.com | Novel scaffolds for drug discovery, organic electronics. |
| Thiazolo[5,4-d]thiazoles | Multi-step synthesis involving the construction of a second thiazole ring fused to the first. rsc.org | Electron-deficient building blocks for organic semiconductors. rsc.org |
| Multi-Substituted Thiazoles | Stepwise introduction of various functional groups onto the thiazole core using regioselective reactions. researchgate.net | Fine-tuning of properties for specific biological targets or material characteristics. |
The systematic exploration of these and other related architectures could lead to the discovery of compounds with significant practical applications.
Synergistic Research with Computational Chemistry Advancements
The integration of computational chemistry offers a powerful tool to accelerate research and development related to this compound. In silico methods can guide synthetic efforts, predict properties, and provide insights into molecular interactions, saving time and resources.
Future research should leverage a synergistic approach where computational predictions are tested and validated through experimental work.
Predicting Physicochemical Properties: Employing software to calculate properties such as lipophilicity (LogP), topological polar surface area (TPSA), and solubility for virtual libraries of derivatives before their synthesis. nih.govchemscene.com
Molecular Docking Studies: If a biological target is identified, molecular docking can be used to predict the binding modes and affinities of designed derivatives, helping to prioritize which compounds to synthesize. nih.gov
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity indices, and spectral properties of the molecule and its derivatives.
ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of new compounds, identifying potential drug candidates early in the discovery process. nih.gov
This synergy between computational and experimental chemistry will be instrumental in rationally designing the next generation of thiazole-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-ethyl-5-methylthiazol-4-yl)methanol, and how can reaction efficiency be quantified?
- Methodological Answer : The compound can be synthesized via thiazole ring formation followed by hydroxymethylation. A reflux reaction in ethanol/water with amino acids (e.g., glycine) or hydrazine hydrate has been used to functionalize similar thiazole derivatives . Key parameters to optimize include solvent polarity, reaction temperature (e.g., 60–80°C), and catalyst selection. Yield quantification via HPLC or GC-MS is recommended. Monitor side products using TLC with silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
Q. How can the purity of this compound be assessed, and what analytical techniques are critical for validation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C NMR peaks with reference data for thiazole derivatives (e.g., δ 2.5–3.0 ppm for methyl groups, δ 4.5–5.0 ppm for hydroxymethylene) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 143.20 for [M+H]) and fragmentation patterns .
- Melting point analysis : Compare observed values (e.g., 57.5–59°C) with literature data .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distribution and reactive sites. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic centers on the thiazole ring.
- Simulate transition states for reactions with amines or thiols to predict activation energies .
- Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions).
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer :
- Cross-validation : If NMR suggests a hydroxymethyl group but X-ray diffraction (XRD) shows unexpected bond angles, re-refine the crystal structure using SHELXL with restraints for hydrogen bonding or disorder .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that XRD might miss.
- Synchrotron XRD : High-resolution data (≤ 0.8 Å) can resolve ambiguities in electron density maps .
Q. How can the compound’s biological activity be systematically evaluated in antimicrobial assays?
- Methodological Answer :
- In vitro microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and use Mueller-Hinton broth.
- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Mechanistic studies : Use fluorescence microscopy with propidium iodide to evaluate membrane disruption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent screening : Test solubility in polar (e.g., methanol, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–40°C).
- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to identify mismatches between experimental and theoretical values .
- pH-dependent studies : Adjust pH (2–12) to assess ionization effects on solubility.
Experimental Design
Q. What crystallographic techniques are recommended for determining the absolute configuration of this compound?
- Methodological Answer :
- Single-crystal XRD : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018, applying Hirshfeld atom refinement for H-atom positions .
- Flack parameter : Calculate to confirm enantiomeric purity. Values close to 0 (±0.05) indicate reliable absolute configuration .
Q. How can reaction pathways for functionalizing the hydroxymethyl group be optimized for regioselectivity?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxymethyl group before introducing substituents at the thiazole 2-position.
- Catalytic screening : Test Pd/C, CuI, or organocatalysts for cross-coupling reactions. Monitor progress via in situ FTIR for C-O/C-N bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
